molecular formula C3H9NO B567655 (±)-1-AMino-2-propanol--d6 CAS No. 1219795-13-7

(±)-1-AMino-2-propanol--d6

Katalognummer: B567655
CAS-Nummer: 1219795-13-7
Molekulargewicht: 81.148
InChI-Schlüssel: HXKKHQJGJAFBHI-LIDOUZCJSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(±)-1-Amino-2-propanol–d6 is a deuterated version of 1-amino-2-propanol, where six hydrogen atoms are replaced with deuterium. This compound is often used in scientific research due to its unique properties, including its stability and isotopic labeling, which makes it useful in various analytical and synthetic applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (±)-1-Amino-2-propanol–d6 typically involves the deuteration of 1-amino-2-propanol. One common method is the catalytic exchange of hydrogen atoms with deuterium using deuterium gas (D2) in the presence of a suitable catalyst such as palladium on carbon (Pd/C). The reaction is carried out under controlled conditions to ensure complete deuteration.

Industrial Production Methods: Industrial production of (±)-1-Amino-2-propanol–d6 follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and advanced catalytic systems to achieve efficient deuteration. The purity and isotopic enrichment are critical factors in the industrial production process.

Analyse Chemischer Reaktionen

Types of Reactions: (±)-1-Amino-2-propanol–d6 undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form secondary amines.

    Substitution: It can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products:

    Oxidation: Ketones or aldehydes.

    Reduction: Secondary amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

(±)-1-Amino-2-propanol–d6 is widely used in scientific research due to its isotopic labeling. Some applications include:

    Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.

    Biology: Employed in metabolic studies to trace biochemical pathways.

    Medicine: Utilized in the development of deuterated drugs to improve metabolic stability and reduce side effects.

    Industry: Applied in the synthesis of deuterated compounds for NMR spectroscopy and other analytical techniques.

Wirkmechanismus

The mechanism of action of (±)-1-Amino-2-propanol–d6 involves its interaction with various molecular targets. In biochemical studies, it acts as a labeled analog to trace metabolic pathways. The deuterium atoms provide a distinct signal in NMR spectroscopy, allowing researchers to study the compound’s behavior and interactions at the molecular level.

Vergleich Mit ähnlichen Verbindungen

    1-Amino-2-propanol: The non-deuterated version, commonly used in similar applications but lacks the isotopic labeling.

    Deuterated Alcohols: Other deuterated alcohols like deuterated methanol or ethanol, used for similar purposes in analytical chemistry.

Uniqueness: (±)-1-Amino-2-propanol–d6 is unique due to its specific isotopic labeling, which provides distinct advantages in analytical and synthetic applications. Its stability and ability to act as a tracer make it invaluable in various fields of scientific research.

Eigenschaften

CAS-Nummer

1219795-13-7

Molekularformel

C3H9NO

Molekulargewicht

81.148

IUPAC-Name

1-amino-1,1,2,3,3,3-hexadeuteriopropan-2-ol

InChI

InChI=1S/C3H9NO/c1-3(5)2-4/h3,5H,2,4H2,1H3/i1D3,2D2,3D

InChI-Schlüssel

HXKKHQJGJAFBHI-LIDOUZCJSA-N

SMILES

CC(CN)O

Synonyme

(±)-1-AMino-2-propanol--d6

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.